His-Trp

CAS No.: 23403-90-9

Cat. No.: VC11693334

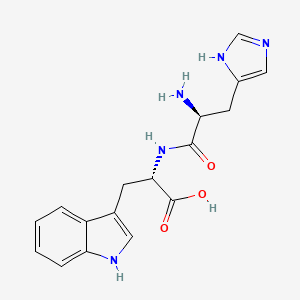

Molecular Formula: C17H19N5O3

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23403-90-9 |

|---|---|

| Molecular Formula | C17H19N5O3 |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C17H19N5O3/c18-13(6-11-8-19-9-21-11)16(23)22-15(17(24)25)5-10-7-20-14-4-2-1-3-12(10)14/h1-4,7-9,13,15,20H,5-6,18H2,(H,19,21)(H,22,23)(H,24,25)/t13-,15-/m0/s1 |

| Standard InChI Key | FBTYOQIYBULKEH-ZFWWWQNUSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CN=CN3)N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CN=CN3)N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CN=CN3)N |

Introduction

Structural and Chemical Properties of His-Trp

Molecular Architecture

His-Trp consists of a histidine residue linked to tryptophan via a peptide bond. The IUPAC name for this dipeptide is L-tryptophyl-L-histidine, reflecting the L-configuration of both amino acids . The indole ring of tryptophan and the imidazole side chain of histidine contribute to its unique physicochemical properties, including UV absorbance at 280 nm (due to tryptophan) and a pKa of ~6.0 for the histidine side chain.

Table 1: Key Physicochemical Properties of His-Trp

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 341.4 g/mol | |

| Isoelectric Point (pI) | ~7.2 (predicted) | – |

| Solubility | Water-soluble |

Conformational Dynamics

The 3D structure of His-Trp, as modeled in PubChem , reveals a flexible backbone with intramolecular interactions between the indole and imidazole rings. Molecular dynamics simulations suggest that these aromatic-aromatic interactions stabilize folded conformations under physiological conditions .

Synthesis of His-Trp

Solid-Phase Peptide Synthesis (SPPS)

His-Trp is typically synthesized via SPPS using Fmoc/tBu strategies. Key steps include:

-

Resin Loading: A Wang resin pre-loaded with Fmoc-Trp is commonly used .

-

Coupling: Activation of Fmoc-His(Trt)-OH with HBTU/DIEA in DMF, followed by coupling to Trp-resin .

-

Cleavage: TFA-based cocktails (e.g., TFA/HO/phenol/triisopropylsilane 8.5/0.5/0.5/0.5) release the peptide from the resin while removing side-chain protections .

Table 2: Optimal Synthesis Conditions for His-Trp

| Parameter | Condition | Source |

|---|---|---|

| Coupling Reagent | HBTU/DIEA | |

| Coupling Time | 30 min per residue | |

| Cleavage Cocktail | TFA/HO/phenol/TIS (8.5:0.5:0.5:0.5) | |

| Side-Chain Protection | Trp: Formyl; His: Tosyl |

Challenges in Synthesis

The tryptophan indole group requires protection (e.g., formyl) to prevent side reactions during synthesis . Post-cleavage, the formyl group is removed via ammonia/methanol treatment . Histidine’s imidazole side chain is typically protected with tosyl groups, which are stable under Fmoc conditions .

Biological Roles and Mechanisms

Role in Bioluminescent Systems

In photoproteins like aequorin, a Tyr-His-Trp triad stabilizes the 2-hydroperoxycoelenterazine substrate . Mutagenesis studies demonstrate that replacing His or Trp in this triad:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume